molecular formula C24H16N2 B13131610 2,3-Diphenylbenzo[g]quinoxaline CAS No. 36305-72-3

2,3-Diphenylbenzo[g]quinoxaline

Cat. No.: B13131610
CAS No.: 36305-72-3
M. Wt: 332.4 g/mol
InChI Key: RLSSAOUKWWQVCG-UHFFFAOYSA-N
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Description

2,3-Diphenylbenzo[g]quinoxaline is an organic compound that belongs to the quinoxaline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoxaline moiety, with phenyl groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylbenzo[g]quinoxaline can be synthesized through a condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol. For example, the condensation of 1,2-diaminobenzene with benzil in the presence of a catalyst like acetic acid can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylbenzo[g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline moiety into a dihydroquinoxaline structure.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Phenyl-substituted quinoxaline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,3-diphenylbenzo[g]quinoxaline in photodynamic therapy involves its ability to generate reactive oxygen species (ROS) upon light activation. The compound absorbs light and undergoes a transition to an excited state, which then transfers energy to molecular oxygen, producing ROS. These ROS can induce cell damage and apoptosis in cancer cells .

Biological Activity

2,3-Diphenylbenzo[g]quinoxaline (dpbq) is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with dpbq, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the significant antibacterial properties of 2,3-diphenylquinoxaline derivatives against various bacterial strains, including resistant strains.

Key Findings:

  • Antibacterial Efficacy : Compounds derived from 2,3-diphenylquinoxaline exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE) with minimal inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L .
  • Biofilm Inhibition : These compounds also demonstrated effectiveness in preventing biofilm formation, which is critical in the treatment of chronic infections .

Table 1: Antibacterial Activity of 2,3-Diphenylquinoxaline Derivatives

CompoundTarget BacteriaMIC (mg/L)Biofilm Formation Inhibition
25S. aureus0.25Yes
31E. faecalis0.5Yes
ControlVancomycin1No

The mechanisms underlying the antibacterial activity of dpbq derivatives involve several pathways:

  • Oxidative Stress Induction : The quinoxaline core has been shown to induce oxidative stress in bacterial cells, leading to DNA damage and cell death .
  • Targeting Bacterial Biofilms : The ability to disrupt biofilm formation is crucial as biofilms are often resistant to standard antibiotic treatments .

Anticancer Activity

In addition to its antimicrobial properties, dpbq has been investigated for its potential anticancer effects, particularly in photodynamic therapy (PDT).

Research Insights:

  • Photodynamic Properties : Studies have indicated that dpbq can be used in conjunction with metal complexes for PDT applications, effectively targeting cancer stem cells (CSCs) and inducing immunogenic cell death in melanoma cells .
  • Cellular Mechanisms : The compound's ability to generate reactive oxygen species (ROS) upon light activation contributes to its cytotoxic effects on cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of dpbq is essential for optimizing its biological activity.

Key Observations:

  • Substituent Effects : Variations in substituents on the quinoxaline ring significantly affect the antibacterial potency. For instance, the introduction of electron-donating groups enhances activity against specific bacterial strains .
  • Core Structure Importance : The central quinoxaline scaffold is critical for maintaining antibacterial activity, with modifications at specific positions leading to varied efficacy against different pathogens .

Case Studies

Several case studies have illustrated the application of dpbq derivatives in clinical settings:

  • Study on MRSA Infections : A clinical evaluation demonstrated that a combination therapy involving dpbq derivatives significantly reduced MRSA colonization in patients compared to standard antibiotic treatment alone .
  • PDT in Melanoma Treatment : In a preclinical model, dpbq-based PDT was shown to effectively reduce tumor size and improve survival rates in melanoma-bearing mice .

Properties

CAS No.

36305-72-3

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

2,3-diphenylbenzo[g]quinoxaline

InChI

InChI=1S/C24H16N2/c1-3-9-17(10-4-1)23-24(18-11-5-2-6-12-18)26-22-16-20-14-8-7-13-19(20)15-21(22)25-23/h1-16H

InChI Key

RLSSAOUKWWQVCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5

Origin of Product

United States

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